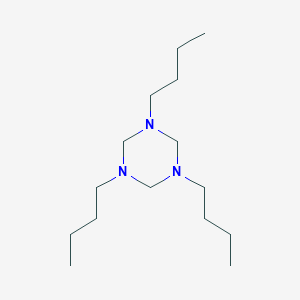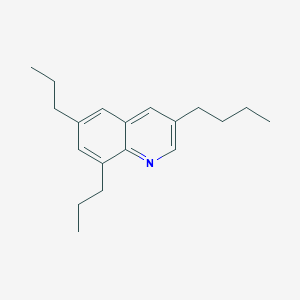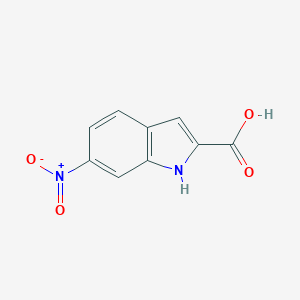
6-nitro-1H-indole-2-carboxylic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-nitro-1H-indole-2-carboxylic acid derivatives can be achieved by nitration of indoline-2-carboxylic acid, followed by a dehydrogenation process. Lavrenov et al. (2002) demonstrated a method where indoline-2-carboxylic acid was transformed into 6-nitroindoline-2-carboxylic acid, and its methyl ester was then dehydrogenated to methyl 6-nitroindole-2-carboxylate with a total yield of 67% (Lavrenov et al., 2002).
Molecular Structure Analysis
The molecular structure of 6-nitro-1H-indole-2-carboxylic acid derivatives has been studied through various techniques, including X-ray diffraction. For instance, Lynch et al. (1998) prepared and characterized molecular adducts of indole-2-carboxylic acid with 5-nitroquinoline, revealing insights into their molecular structure and hydrogen-bonding interactions (Lynch et al., 1998).
Chemical Reactions and Properties
6-Nitro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including cycloaddition reactions. Zhang et al. (2012) demonstrated the Ni(ClO4)2-catalyzed regioselective and diastereoselective annulations of aryl oxiranyl-dicarboxylates and indoles, leading to the formation of 1H-furo[3,4-b]indoles with high yields (Zhang et al., 2012).
Physical Properties Analysis
Studies on 6-nitro-1H-indole-2-carboxylic acid derivatives also include the investigation of their physical properties. Morzyk-Ociepa et al. (2004) determined the crystal and molecular structures of indole-2-carboxylic acid using single-crystal X-ray diffraction, providing detailed insights into its physical characteristics (Morzyk-Ociepa et al., 2004).
Applications De Recherche Scientifique
Synthesis Applications : 6-nitro-1H-indole-2-carboxylic Acid and its derivatives are used in various synthesis applications. For instance, Lavrenov et al. (2002) reported the transformation of Indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid, indicating its role in the synthesis of methyl 6-nitroindole--2-carboxylate (Lavrenov et al., 2002).
Intermediate in Pharmaceutical Synthesis : Indole-2-carboxylic acid, a related compound, is a versatile intermediate in the preparation of many pharmaceutically active agents, as reviewed by Jiang et al. (2017). This suggests the potential importance of 6-nitro-1H-indole-2-carboxylic Acid in pharmaceutical synthesis (Jiang et al., 2017).
Antimicrobial and Anticancer Potential : A study by Narayana et al. (2009) discussed the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitroindole-2-carbohydrazides, indicating the potential medical applications of 6-nitro-1H-indole-2-carboxylic Acid and its derivatives in treating various diseases (Narayana et al., 2009).
Photoreactive Groups for Carboxylate Release : Morrison et al. (2002) studied the mechanism of carboxylic acid photorelease from 1-acyl-7-nitroindolines, highlighting the role of nitroindoline derivatives in photoreactive applications. This can be relevant for controlled drug delivery systems (Morrison et al., 2002).
Photosystem II Inhibitors : In a study by Souza et al. (2020), indole derivatives, including those with nitro groups, were synthesized and evaluated as photosystem II inhibitors. This suggests potential applications in developing herbicides (Souza et al., 2020).
Electrochemical Studies : Goyal and Sangal (2005) investigated the oxidation chemistry of indole-2-carboxylic acid, which could provide insights into the electrochemical properties of similar compounds like 6-nitro-1H-indole-2-carboxylic Acid (Goyal & Sangal, 2005).
Safety And Hazards
Orientations Futures
Research on indole derivatives, including 6-nitro-1H-indole-2-carboxylic Acid, is ongoing. These compounds have shown potential in the treatment of various diseases, including cancer and microbial infections . Future research will likely focus on improving the synthesis methods and understanding the mechanism of action of these compounds .
Propriétés
IUPAC Name |
6-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-4,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXJNWVLWQQNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405806 | |
| Record name | 6-nitro-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-1H-indole-2-carboxylic Acid | |
CAS RN |
10242-00-9 | |
| Record name | 6-nitro-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

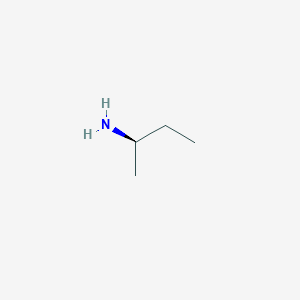
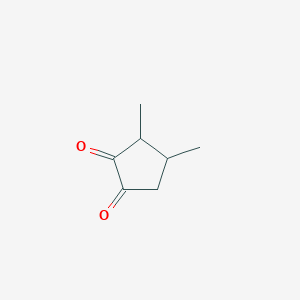
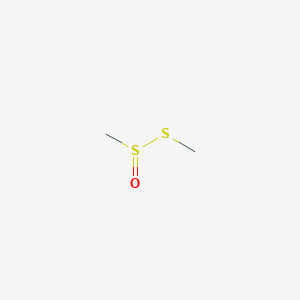
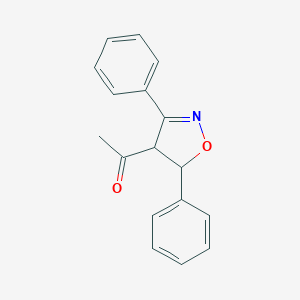
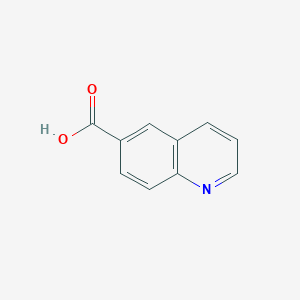
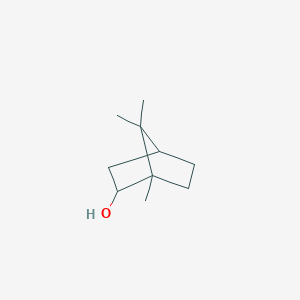
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
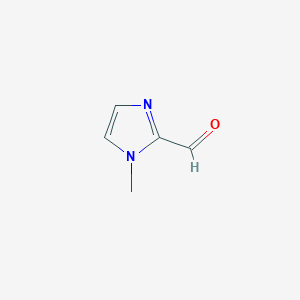
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)


